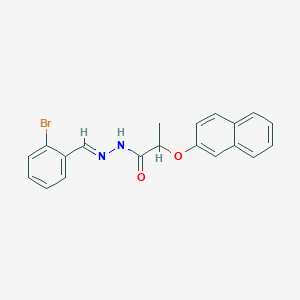![molecular formula C16H15ClN2OS B5738372 2-(4-chlorophenyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5738372.png)
2-(4-chlorophenyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MK-677 or Ibutamoren and is classified as a non-peptide growth hormone secretagogue.
Mécanisme D'action
MK-677 works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is responsible for regulating appetite and energy balance. When MK-677 binds to the ghrelin receptor, it activates a signaling pathway that leads to the release of growth hormone. This, in turn, leads to increased levels of IGF-1, which has anabolic effects on the body.
Biochemical and Physiological Effects:
MK-677 has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass, bone density, and overall body composition. It has also been shown to improve cognitive function and memory. MK-677 has been shown to have a positive effect on lipid metabolism, reducing LDL cholesterol levels and increasing HDL cholesterol levels. It has also been shown to have a positive effect on glucose metabolism, improving insulin sensitivity and reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MK-677 in lab experiments is its ability to stimulate the release of growth hormone and IGF-1, which can lead to increased muscle mass, bone density, and overall body composition. This can be useful in studying the effects of growth hormone on the body. However, one of the limitations of using MK-677 in lab experiments is its potential to cause side effects such as increased appetite, water retention, and insulin resistance. Careful consideration should be given to the dosage and duration of treatment when using MK-677 in lab experiments.
Orientations Futures
There are many future directions for research on MK-677. One potential area of research is its use in treating cognitive decline and Alzheimer's disease. Another potential area of research is its use in treating muscle wasting and osteoporosis. Further research is also needed to determine the long-term safety and efficacy of MK-677 in humans.
Méthodes De Synthèse
The synthesis of MK-677 involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylbenzylamine to form 2-(4-chlorophenyl)-N-(3-methylbenzyl)-3-nitrobenzamide. This compound is then reduced to the corresponding amine using tin(II) chloride and hydrochloric acid. The amine is then reacted with carbon disulfide and sodium hydroxide to form the thioamide. Finally, the thioamide is reacted with acetic anhydride to form MK-677.
Applications De Recherche Scientifique
MK-677 has been extensively studied for its potential applications in various fields such as growth hormone deficiency, muscle wasting, and osteoporosis. It has been shown to increase the levels of growth hormone and insulin-like growth factor 1 (IGF-1) in the body, which can lead to increased muscle mass, bone density, and overall body composition. MK-677 has also been studied for its potential use in treating cognitive decline and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-methylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-11-3-2-4-14(9-11)18-16(21)19-15(20)10-12-5-7-13(17)8-6-12/h2-9H,10H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHJIIPQDCJHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)

![3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)

![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)

![N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)


![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5738386.png)

![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)